molecular formula C10H12F3NO3S B11819534 (2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate

(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate

Cat. No.: B11819534
M. Wt: 283.27 g/mol
InChI Key: XEJYAKZQZSUYIG-UHFFFAOYSA-N
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Description

(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a trifluoropropyl group attached to an amino group, which is further linked to a 4-methylbenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate typically involves the reaction of 2-amino-3,3,3-trifluoropropanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like diglyme. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the trifluoropropanol is replaced by the sulfonate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Scientific Research Applications

(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoropropyl group imparts unique electronic properties, which can influence the compound’s reactivity and binding affinity. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-3,3,3-trifluoropropyl 4-methylbenzenesulfonate
  • 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate

Uniqueness

(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate is unique due to the presence of both the trifluoropropyl and sulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12F3NO3S

Molecular Weight

283.27 g/mol

IUPAC Name

(2-amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C10H12F3NO3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3

InChI Key

XEJYAKZQZSUYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)N

Origin of Product

United States

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